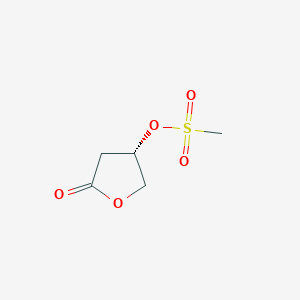
(S)-beta-(Mesyloxy)-gamma-butyrolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-beta-(Mesyloxy)-gamma-butyrolactone is an organic compound that belongs to the class of lactones. Lactones are cyclic esters that are commonly found in nature and are known for their diverse biological activities. This compound is characterized by the presence of a mesyloxy group attached to the beta position of the gamma-butyrolactone ring. The (S) configuration indicates that the compound is optically active and has a specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-beta-(Mesyloxy)-gamma-butyrolactone typically involves the following steps:
Starting Material: The synthesis begins with gamma-butyrolactone, a readily available starting material.
Introduction of the Mesyloxy Group: The mesyloxy group is introduced through a nucleophilic substitution reaction. This involves treating gamma-butyrolactone with methanesulfonyl chloride (mesyl chloride) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Chiral Resolution: To obtain the (S) enantiomer, chiral resolution techniques such as chromatography or crystallization are employed. Alternatively, chiral catalysts can be used to achieve enantioselective synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for chiral resolution and purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-beta-(Mesyloxy)-gamma-butyrolactone undergoes various chemical reactions, including:
Nucleophilic Substitution: The mesyloxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The lactone ring can be reduced to the corresponding diol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic Substitution: Substituted lactones with various functional groups.
Reduction: Gamma-butyrolactone diol.
Oxidation: Gamma-butyrolactone carboxylic acid.
Scientific Research Applications
(S)-beta-(Mesyloxy)-gamma-butyrolactone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a prodrug or in drug delivery systems.
Industry: It is used in the production of fine chemicals and as a building block for polymers and other materials.
Mechanism of Action
The mechanism of action of (S)-beta-(Mesyloxy)-gamma-butyrolactone involves its interaction with specific molecular targets. The mesyloxy group can act as a leaving group, facilitating nucleophilic substitution reactions. The lactone ring can undergo hydrolysis to release active metabolites. The compound’s biological activity is attributed to its ability to interact with enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Gamma-butyrolactone: A precursor and structurally similar compound without the mesyloxy group.
Delta-valerolactone: Another lactone with a different ring size.
Beta-propiolactone: A smaller lactone with different reactivity.
Uniqueness
(S)-beta-(Mesyloxy)-gamma-butyrolactone is unique due to the presence of the mesyloxy group, which imparts distinct reactivity and biological activity. Its chiral nature adds to its specificity in biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
174302-47-7 |
|---|---|
Molecular Formula |
C5H8O5S |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
[(3S)-5-oxooxolan-3-yl] methanesulfonate |
InChI |
InChI=1S/C5H8O5S/c1-11(7,8)10-4-2-5(6)9-3-4/h4H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
WRXBVGNVTACACC-BYPYZUCNSA-N |
Isomeric SMILES |
CS(=O)(=O)O[C@H]1CC(=O)OC1 |
Canonical SMILES |
CS(=O)(=O)OC1CC(=O)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


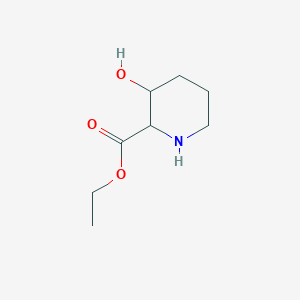
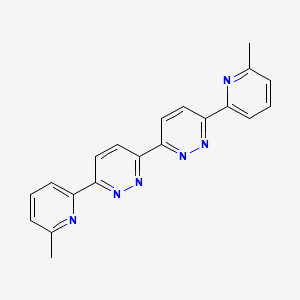
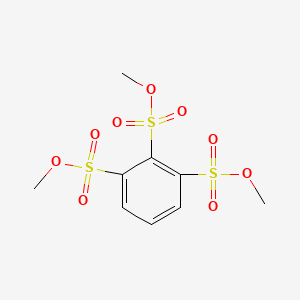
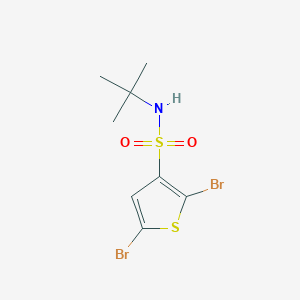

![Methyl ([1,4'-bipiperidin]-1'-yl)acetate](/img/structure/B12557634.png)

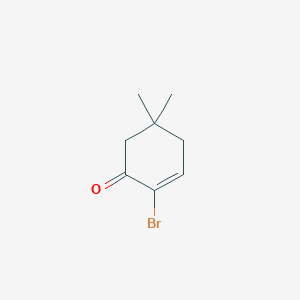

![Phosphonium, [(9,10-dicyano-2-anthracenyl)methyl]triphenyl-, bromide](/img/structure/B12557671.png)
![6-[(2,2,4,4-Tetramethyl-3,4-dihydro-2H-1-benzothiopyran-7-yl)ethynyl]pyridine-3-carboxylic acid](/img/structure/B12557672.png)

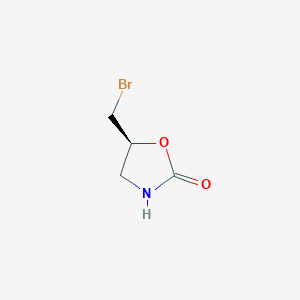
![[4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B12557688.png)
